(4,5-Dibromo-6-oxopyridazin-1-yl)methyl 3,4-dichlorobenzoate
Description
Properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 3,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2Cl2N2O3/c13-7-4-17-18(11(19)10(7)14)5-21-12(20)6-1-2-8(15)9(16)3-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJMEAXNIOPDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dibromo-6-oxopyridazin-1-yl)methyl 3,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of pyridazinone derivatives followed by esterification with 3,4-dichlorobenzoic acid. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 4 and 5 on the pyridazinone ring are susceptible to nucleophilic substitution due to the electron-withdrawing effects of the adjacent oxo group.
Key Reagents and Conditions:
-
Amines : React under heated conditions (80–100°C) in polar aprotic solvents (e.g., DMF) to yield amino-substituted derivatives .
-
Thiols : Require catalytic bases (e.g., K₂CO₃) to generate thioether-linked products .
-
Alcohols : Mitsunobu conditions (e.g., DIAD, PPh₃) facilitate substitution with alkoxy groups .
Example Reaction Table:
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Target Compound | Morpholine | DMF, 80°C, 12 hr | 4-Morpholino-5-bromo derivative | 70 |
| Target Compound | Ethanol | DIAD, PPh₃, THF | 4-Ethoxy-5-bromo derivative | 65 |
Ester Hydrolysis and Transesterification
The methyl 3,4-dichlorobenzoate group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
Basic Hydrolysis :
Transesterification :
Oxidation and Reduction Pathways
Oxidation :
-
The pyridazinone ring’s oxo group is resistant to further oxidation, but the methylene bridge (-CH₂-O-) adjacent to the ester can be oxidized to a ketone using KMnO₄/H₂SO₄ .
-
Product : (4,5-Dibromo-6-oxopyridazin-1-yl)ketone 3,4-dichlorobenzoate .
Reduction :
-
LiAlH₄ reduces the ester to a primary alcohol while preserving halogen substituents .
-
H₂/Pd-C selectively reduces bromine to hydrogen under high pressure, yielding dehalogenated pyridazinone .
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyridazinone core participates in Diels-Alder reactions with electron-rich dienes:
Example :
-
Dienophile : 1,3-Butadiene
-
Product : Bicyclic adducts with fused pyridazinone and cyclohexene moieties .
Comparative Reactivity of Halogens
The bromine atoms exhibit greater reactivity than chlorine substituents in substitution reactions due to weaker C-Br bonds. This is evidenced by preferential substitution at brominated positions in competitive experiments .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing HBr and HCl gases .
-
Photodegradation : UV light induces homolytic cleavage of C-Br bonds, forming radical intermediates .
This compound’s versatile reactivity makes it valuable for synthesizing heterocyclic pharmaceuticals and agrochemicals. Further studies are needed to explore its catalytic applications and biological interactions.
Scientific Research Applications
(4,5-Dibromo-6-oxopyridazin-1-yl)methyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,5-Dibromo-6-oxopyridazin-1-yl)methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A. Dichlorobenzoate Esters
The 3,4-dichlorobenzoate moiety in the target compound can be compared to methyl 3,5-dichlorobenzoate (CAS 2905-67-1) and methyl 2,5-dichlorobenzoate. Key differences include:
The ortho-chlorine in methyl 2,5-dichlorobenzoate accelerates dehalogenation in reactions with nucleophiles (e.g., tin- or sulfur-centered agents) compared to meta/para-substituted analogs like the target compound .
B. Brominated Pyridazinones Compounds such as 4,5-dibromo-6-oxopyridazine lack the benzoate ester but share the brominated pyridazinone core. The addition of the 3,4-dichlorobenzoate group in the target compound likely increases steric hindrance, reducing hydrolysis rates but enhancing lipophilicity for membrane permeability in biological systems.
Reactivity and Stability
- Dehalogenation Tendencies : The 3,4-dichlorobenzoate group’s meta/para-chlorine positions may slow dehalogenation compared to ortho-substituted analogs (e.g., methyl 2,5-dichlorobenzoate), as seen in reductions with benzimidazolines or nucleophilic agents .
Commercial and Research Relevance
- Methyl 3,5-Dichlorobenzoate (CAS 2905-67-1) is commercially available at high purity (>97%) and used as a reference standard, priced at JPY35,900/25g . The target compound’s niche structure may limit commercial availability but increase its value in specialized applications (e.g., kinase inhibitors or pesticidal agents).
Biological Activity
(4,5-Dibromo-6-oxopyridazin-1-yl)methyl 3,4-dichlorobenzoate is a pyridazinone derivative that has garnered attention due to its potential biological activities. This compound features a unique combination of halogen atoms, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H6Br2Cl2N2O3 |
| CAS Number | 439108-06-2 |
The presence of bromine and chlorine atoms in its structure is significant as these halogens can enhance the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Bromination : The bromination of pyridazinone derivatives.
- Esterification : Followed by esterification with 3,4-dichlorobenzoic acid.
These reactions require specific conditions such as strong acids or bases and controlled temperatures to optimize yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyridazinones can inhibit the growth of various bacterial strains. The exact mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It is hypothesized that the compound could induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting tumor growth factors .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various pyridazinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the halogen groups significantly influenced the activity levels .
- Anticancer Research : In vitro studies revealed that this compound could inhibit proliferation in certain cancer cell lines. The compound was observed to induce cell cycle arrest and apoptosis through mitochondrial pathways .
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
- Signal Transduction Modulation : It could modulate signaling pathways associated with cell survival and apoptosis.
Q & A
Basic: What synthetic methodologies are validated for preparing (4,5-Dibromo-6-oxopyridazin-1-yl)methyl 3,4-dichlorobenzoate?
Answer:
Esterification and bromination are critical steps. For ester formation, activate 3,4-dichlorobenzoic acid using DCC/DMAP in anhydrous dichloromethane (0–5°C, 12–24 h) . Subsequent bromination of the pyridazinone core requires N-bromosuccinimide (NBS) in CCl₄ under reflux (80°C, 6–8 h) with AIBN as a radical initiator . Purification via silica gel chromatography (hexane/ethyl acetate gradient) typically yields 45–65% pure product. Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
Basic: Which spectroscopic techniques are essential for structural confirmation, and what key signals indicate successful synthesis?
Answer:
- 1H NMR (DMSO-d6):
- Pyridazinone aromatic protons: δ 7.85–8.15 ppm (singlet, 1H).
- Methyl ester: δ 3.95–4.10 ppm (singlet, 3H).
- 13C NMR:
- Ester carbonyl: δ 168–170 ppm.
- Pyridazinone carbonyl: δ 172–175 ppm.
- IR (KBr):
- C=O stretches: 1720–1740 cm⁻¹ (ester), 1680–1700 cm⁻¹ (pyridazinone).
- HRMS (ESI+):
- Theoretical [M+H]<sup>+</sup> for C₁₂H₆Br₂Cl₂NO₃: 473.78; observed m/z must align within ±3 ppm .
Advanced: How can researchers address low yields during bromination steps, and what side reactions should be monitored?
Answer:
Low yields (<40%) often stem from incomplete radical initiation or competing debromination. Optimize by:
- Using fresh AIBN (0.1–0.2 eq) and degassing solvents with N₂ to suppress radical quenching .
- Monitoring for dibenzofuran byproducts (δ 6.8–7.2 ppm in 1H NMR) caused by aryl coupling under prolonged heating.
- Employing LC-MS to detect halogen loss (e.g., Br → H substitution), indicated by [M+H]<sup>+</sup> at m/z 395.65 .
Advanced: What experimental precautions mitigate degradation of this compound during storage or analysis?
Answer:
- Thermal Stability: Store at –20°C in amber vials under argon; avoid >25°C exposure (degradation observed after 9 h at RT in aqueous matrices) .
- Spectroscopic Integrity: For NMR, dissolve in deuterated DMSO immediately before analysis to prevent hydrolysis.
- HRMS Calibration: Use internal standards (e.g., sodium trifluoroacetate) to correct for adduct formation ([M+Na]<sup>+</sup> at m/z 495.76) .
Advanced: How should researchers reconcile contradictory data between theoretical and observed molecular weights in HRMS?
Answer:
Discrepancies >5 ppm require:
- Isotopic Pattern Analysis: Confirm Br/Cl isotopic ratios (e.g., M+2 peak intensity for Br should be ~97% of M+) .
- Adduct Identification: Check for K<sup>+</sup> (Δm/z +38) or NH₄<sup>+</sup> (Δm/z +18) adducts via high-resolution scans.
- Degradation Checks: Re-analyze after repurification; if persistent, perform elemental analysis (target C: 30.4%, Br: 33.7%, Cl: 14.9%) .
Advanced: What strategies optimize regioselectivity during pyridazinone functionalization to avoid undesired positional isomers?
Answer:
- Directing Groups: Use electron-withdrawing substituents (e.g., –NO₂) on the pyridazinone ring to guide bromination to C4/C5 positions .
- Steric Control: Bulkier solvents (e.g., DMF) favor bromination at less hindered sites.
- Post-Reaction Validation: Compare experimental 1H NMR with DFT-simulated spectra of isomers; key differences occur in aromatic splitting patterns (e.g., doublets vs. singlets) .
Basic: What purification techniques effectively separate this compound from common byproducts?
Answer:
- Column Chromatography: Use silica gel with hexane/EtOAc (4:1 → 1:1) to resolve unreacted dichlorobenzoate (Rf ~0.5) and dibrominated byproducts (Rf ~0.2) .
- Recrystallization: Dissolve in hot ethanol (60°C), cool to –20°C for 12 h; yields crystals with >95% purity (melting point 220–225°C) .
Advanced: How can computational chemistry aid in predicting reactivity or stability challenges for this compound?
Answer:
- DFT Calculations: Simulate HOMO/LUMO energies to predict electrophilic bromination sites (e.g., C4 vs. C5) .
- Molecular Dynamics: Model hydrolysis susceptibility under aqueous conditions (e.g., ester group half-life at pH 7.4) .
- Thermogravimetric Analysis (TGA): Validate decomposition onset temperatures (~230°C) to guide safe handling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
